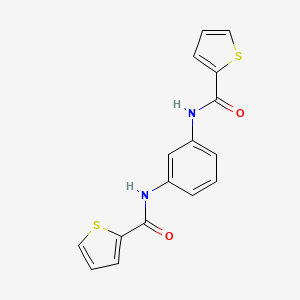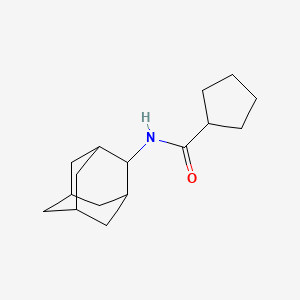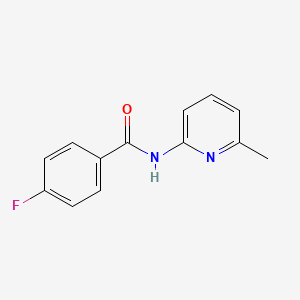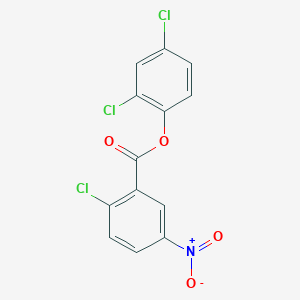![molecular formula C21H26N2O2 B5716183 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as A-401, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide exerts its therapeutic effects through various mechanisms of action. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide induces apoptosis and inhibits angiogenesis. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide reduces oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability. However, there are limitations to its use, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be further studied for its potential use in combination with other chemotherapeutic agents. In inflammation research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be studied for its potential use in treating chronic inflammatory diseases. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be studied for its potential use in treating neurodegenerative diseases.
Conclusion:
In conclusion, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide.
Synthesis Methods
The synthesis of 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 4-isopropoxybenzoyl chloride with 4-(1-piperidinyl)aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide in its pure form.
Scientific Research Applications
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been studied for its potential therapeutic applications in various areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(4-piperidin-1-ylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)25-20-12-6-17(7-13-20)21(24)22-18-8-10-19(11-9-18)23-14-4-3-5-15-23/h6-13,16H,3-5,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEYHKDLHVLGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)




![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
![N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
![4-{[(4-chlorophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5716213.png)